2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide
Description
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a benzenesulfonyl-piperidine core linked to a 4-methoxyphenyl group via an acetamide bridge. This structural framework is notable for its sulfonyl and methoxy substituents, which are often associated with enhanced pharmacokinetic properties and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-12-10-16(11-13-18)21-20(23)15-17-7-5-6-14-22(17)27(24,25)19-8-3-2-4-9-19/h2-4,8-13,17H,5-7,14-15H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXUHTGMTBGITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in pain management. This compound belongs to a class of piperidine derivatives and has been investigated for its biological activity, especially as an antagonist of N-type calcium channels, which play a crucial role in pain perception.
- Molecular Formula : C20H23N2O3S
- Molecular Weight : 395.48 g/mol
- Structural Features : The compound features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a methoxyphenyl group.
The primary mechanism of action for this compound involves the inhibition of N-type calcium channels. By blocking these channels, the compound effectively reduces the influx of calcium ions that contribute to the transmission of pain signals within the nervous system. This action is particularly relevant in conditions involving inflammatory pain, neuropathic pain, and nociceptive pain.
Pain Relief Efficacy
Research indicates that this compound exhibits significant analgesic properties. In various preclinical studies, it has demonstrated efficacy in reducing pain responses in animal models subjected to inflammatory and neuropathic pain conditions.
- Case Study 1 : In a study involving rats with induced neuropathic pain, administration of the compound resulted in a marked decrease in pain-related behaviors compared to control groups, suggesting its potential as an effective analgesic agent .
Antimicrobial Activity
Although primarily studied for its analgesic properties, there is emerging evidence regarding its antimicrobial activity. The compound has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.
Toxicity and Safety Profile
The safety profile of this compound is still under investigation. Preliminary studies have indicated that the compound has a favorable safety margin in animal models; however, further research is necessary to fully elucidate its toxicity and long-term effects.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Cancer Acetamide Derivatives
Several acetamide derivatives sharing the N-(4-methoxyphenyl) group have shown potent anticancer activity. For example:
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) , N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) , and N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) exhibited significant cytotoxicity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines in MTT assays .
Key Comparison: The target compound’s benzenesulfonyl-piperidine moiety differs from the quinazoline-sulfonyl groups in compounds 38–40. This structural variation may influence target selectivity, as quinazoline derivatives often inhibit kinases or DNA repair pathways.
Thiazole-Piperazine Acetamides as MMP Inhibitors
Thiazole derivatives with piperazine-acetamide scaffolds (e.g., 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) ) were designed as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications . These compounds feature:
- Substituent Variability : Chlorophenyl, fluorophenyl, or tolyl groups on the thiazole ring.
- Pharmacological Focus : Anti-inflammatory activity rather than anticancer effects.
Key Comparison:
The target compound’s piperidine ring (vs. piperazine in compound 13) and absence of a thiazole moiety may limit MMP inhibition but could enhance penetration into hydrophobic targets like kinase domains.
Sulfonyl-Containing Analogs with Antimicrobial Activity
Similarly, 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide () includes a piperidine-sulfonyl group but lacks reported biological data .
Psychoactive Piperidine Acetamides
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (methoxyacetylfentanyl) is a potent opioid with a piperidine-acetamide core . Its structural similarity to the target compound highlights how minor modifications (e.g., phenylethyl vs. benzenesulfonyl substituents) drastically alter pharmacological profiles.
Key Comparison: The target compound’s benzenesulfonyl group likely prevents opioid receptor binding, redirecting its activity toward non-CNS targets.
Hybrid Triazole-Piperidine Derivatives
2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) incorporates a triazole ring, enhancing π-π stacking interactions in enzyme binding . Microwave-assisted synthesis improved yields (72–86%) compared to conventional methods .
Key Comparison:
The absence of a triazole in the target compound may reduce binding affinity for enzymes requiring aromatic interactions but could simplify synthesis.
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Table 2: Physicochemical Properties of Key Compounds
Preparation Methods
Base-Mediated Sulfonylation
The foundational step for introducing the benzenesulfonyl group involves reacting piperidine or its derivatives with benzenesulfonyl chloride. In a representative procedure, piperidine is treated with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide or triethylamine to form 1-(benzenesulfonyl)piperidine. This reaction typically proceeds in dichloromethane or tetrahydrofuran (THF) at 0–25°C, achieving yields of 85–92%. Modifications to this method, such as using dynamic pH control in aqueous media, have been reported to enhance selectivity and reduce byproducts.
Functionalization of Piperidin-2-yl Intermediates
To introduce the acetamide moiety at the 2-position of the piperidine ring, pre-functionalized intermediates like piperidin-2-ylamine or piperidin-2-carboxylic acid are often employed. For example, 1-(benzenesulfonyl)piperidin-2-amine can be acetylated using acetic anhydride or acetyl chloride in the presence of pyridine or triethylamine. This step typically requires refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) for 4–6 hours, yielding 1-(benzenesulfonyl)piperidin-2-ylacetamide.
Amidation and Coupling Strategies
Direct Amidation of Carboxylic Acid Derivatives
An alternative route involves coupling 1-(benzenesulfonyl)piperidine-2-carboxylic acid with 4-methoxyaniline. This method employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hydroxybenzotriazole (HOBt) in dichloromethane or DMF. Yields range from 70–80%, with purification via column chromatography using ethyl acetate/hexane mixtures.
Nucleophilic Substitution with Bromoacetamide
Adapting methodologies from arylacetamide syntheses, 2-bromo-N-(4-methoxyphenyl)acetamide can be reacted with 1-(benzenesulfonyl)piperidine under basic conditions. Sodium hydride (NaH) in DMF facilitates this substitution at 60–80°C, producing the target compound in 65–75% yield. This approach mirrors procedures used for analogous N-(piperidin-1-yl)benzenesulfonamide derivatives.
Multi-Step Synthesis from 4-Methoxyaniline
Formation of N-(4-Methoxyphenyl)acetamide
4-Methoxyaniline is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or NaHCO₃) to form N-(4-methoxyphenyl)acetamide. This intermediate is isolated in 90–95% yield and serves as the aromatic component for subsequent coupling.
Coupling with Sulfonylated Piperidine
The final step involves linking N-(4-methoxyphenyl)acetamide to 1-(benzenesulfonyl)piperidin-2-ylacetic acid. Using EDCI and HOBt in DMF, the amide bond forms at room temperature over 12–18 hours, yielding 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide. Post-reaction purification via recrystallization (methanol/water) or chromatography enhances purity to >95%.
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Regioselectivity in Sulfonylation
The position of sulfonylation on the piperidine ring is critical. Steric hindrance at the 1-position favors sulfonyl group attachment, but competing reactions at the 2- or 3-positions may occur. Employing bulky bases (e.g., DBU) or low temperatures (−10°C) minimizes byproducts.
Purification of Polar Intermediates
The acetamide and sulfonamide functionalities increase polarity, complicating isolation. Gradient chromatography (hexane → ethyl acetate → methanol) or recrystallization from ethanol/water mixtures improves recovery.
Stability of 4-Methoxyphenyl Moieties
The electron-donating methoxy group enhances reactivity toward electrophilic substitution but may lead to demethylation under acidic conditions. Neutral pH and inert atmospheres (N₂/Ar) are recommended during coupling steps.
Q & A
Q. What are the optimal synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves:
Piperidine ring formation : Cyclization of precursors (e.g., via hydrogenation or cycloaddition) under acidic/basic conditions .
Sulfonylation : Reacting the piperidine intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Acetamide coupling : Introducing the 4-methoxyphenyl acetamide moiety via nucleophilic substitution or condensation .
Q. Optimization Strategies :
- Monitor reaction progress using TLC or HPLC .
- Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for sulfonylation) to enhance yield (typically 50–80%) .
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperidine formation | Ethanol | H₂SO₄ | Reflux | 65–75 |
| Sulfonylation | DCM | Et₃N | 25°C | 70–80 |
| Acetamide coupling | DMF | DCC | 60°C | 50–60 |
Q. How is the structural integrity of the compound validated in academic research?
Methodological Approach :
- NMR Spectroscopy : Confirm regiochemistry (e.g., piperidine ring protons at δ 1.5–3.0 ppm, methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (MW = 428.5 g/mol) via ESI-MS .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Critical Note : Discrepancies in NMR data may arise from residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm); always reference deuterated solvent peaks .
Q. What preliminary biological assays are recommended for screening pharmacological activity?
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s assay (IC₅₀ values <10 µM suggest therapeutic potential) .
- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
SAR Strategies :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or bulky groups (e.g., naphthyl) to modulate receptor binding .
- Piperidine Modifications : Introduce methyl or fluorine substituents to improve metabolic stability .
- Sulfonyl Group Replacement : Test sulfonamide vs. sulfonic acid derivatives to alter solubility .
Case Study : Replacing 4-methoxyphenyl with 4-pyrrolidinylquinazoline increased anti-cancer activity by 3-fold in PC-3 cells .
Q. How should researchers address contradictions in reported mechanisms of action?
Example Conflict :
- proposes AChE inhibition , while suggests NF-κB pathway activation .
Q. Resolution Tactics :
Multi-target Profiling : Use proteomic arrays or molecular docking to identify off-target interactions .
Pathway Analysis : Perform RNA-seq on treated cells to map upregulated/downregulated genes .
In Vitro/In Vivo Correlation : Validate findings in animal models (e.g., murine inflammation assays) .
Q. What advanced techniques are critical for elucidating the compound’s metabolic fate?
- LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at the piperidine ring) and Phase II conjugates (glucuronides) .
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using human liver microsomes .
- Pharmacokinetic Modeling : Calculate clearance (CL) and volume of distribution (Vd) in rodent studies .
Q. Table 2: Key Metabolic Data
| Parameter | Value (Rat) | Human Prediction |
|---|---|---|
| Half-life (t₁/₂) | 2.5 h | 4.8 h |
| Oral Bioavailability | 22% | 15–20% |
| Protein Binding | 89% | 85–90% |
Q. How can researchers resolve discrepancies in cytotoxicity data across studies?
Root Causes :
- Variability in cell lines (e.g., HT-29 vs. HCT-116 sensitivity) .
- Differences in assay protocols (e.g., MTT incubation time: 24h vs. 48h).
Q. Best Practices :
- Standardize assays using CLSI guidelines.
- Include positive controls (e.g., doxorubicin for anti-cancer studies) .
- Validate results with orthogonal methods (e.g., apoptosis via Annexin V staining) .
Q. What computational methods support target identification for this compound?
- Molecular Docking : Use AutoDock Vina to predict binding to AChE (PDB: 4EY7) or NF-κB (PDB: 1SVC) .
- QSAR Modeling : Develop models with descriptors like LogP, polar surface area, and H-bond donors .
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
